molecular formula C5H10N2O2 B1346687 1-(2-Hydroxyethyl)-2-imidazolidinone CAS No. 3699-54-5

1-(2-Hydroxyethyl)-2-imidazolidinone

Cat. No. B1346687
CAS RN: 3699-54-5
M. Wt: 130.15 g/mol
InChI Key: HBAIZGPCSAAFSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis analysis of “1-(2-Hydroxyethyl)-2-imidazolidinone” is not explicitly mentioned in the search results .


Molecular Structure Analysis

The molecular structure of “1-(2-Hydroxyethyl)-2-imidazolidinone” is not explicitly provided in the search results .


Chemical Reactions Analysis

The chemical reactions involving “1-(2-Hydroxyethyl)-2-imidazolidinone” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Hydroxyethyl)-2-imidazolidinone” are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Industrial Applications

  • Synthesis of Chloroethyl Derivatives : HEI can be used as a raw material in the synthesis of its chloroethyl derivative, which has a high industrial value due to its low production cost and high yield (Chen, 2011).

Corrosion Inhibition

  • Corrosion Inhibitor for Mild Steel : HEI demonstrates significant inhibition effects on mild steel corrosion in acidic solutions. Its adsorption on the steel surface follows the Langmuir adsorption isotherm, indicating its potential as an effective corrosion inhibitor (Keleşoğlu et al., 2019).

Chemical Synthesis

  • Electrophilic Amination Agent : HEI derivatives can act as electrophilic amination agents in the synthesis of primary amines and N-methylamines, demonstrating their utility in organic synthesis (Kitamura et al., 2003).
  • Thermal Behavior and Mass Spectrometry : Research on HEI derivatives highlights their sensitivity to moisture and unique thermal behavior. These properties are crucial in understanding their decomposition patterns, especially in mass spectrometry applications (Shimasaki et al., 1989).

Pharmaceutical Synthesis

  • Synthesis of Antifungal Agents : HEI is involved in synthesizing stereoisomers and metabolites of antifungal agents, illustrating its role in developing new pharmaceutical compounds (Ichikawa et al., 2001).

Materials Science

  • Metal Ion Reactivity : Studies on HEI derivatives show how different metal ions can influence their reactivity patterns, which is significant in understanding the behavior of these compounds in various chemical environments (Matsumura et al., 1977).

Catalysis and Organic Chemistry

  • Catalytic Synthesis of Imidazolidin-2-ones : HEI plays a crucial role in the catalytic synthesis of imidazolidin-2-ones, a structure found in many pharmaceuticals and natural products. This research is fundamental for developing more sustainable and efficient synthesis methods (Casnati et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, “1-(2-Hydroxyethyl)piperazine”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation and should be handled with personal protective equipment .

Future Directions

The future directions of “1-(2-Hydroxyethyl)-2-imidazolidinone” are not explicitly mentioned in the search results .

properties

IUPAC Name

1-(2-hydroxyethyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAIZGPCSAAFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0029260
Record name Hydroxyethyl imidazolidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid
Record name 2-Imidazolidinone, 1-(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1-(2-Hydroxyethyl)-2-imidazolidinone

CAS RN

3699-54-5
Record name 1-(2-Hydroxyethyl)-2-imidazolidinone
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Record name Hydroxyethyl imidazolidinone
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Record name 1-(2-Hydroxyethyl)-2-imidazolidinone
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Record name 2-Imidazolidinone, 1-(2-hydroxyethyl)-
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Record name Hydroxyethyl imidazolidinone
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Record name 1-(2-hydroxyethyl)imidazolidin-2-one
Source European Chemicals Agency (ECHA)
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Record name HYDROXYETHYL IMIDAZOLIDINONE
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Synthesis routes and methods I

Procedure details

A mixture of 93.3 g of 2-(2-aminoethylamino)ethanol (0.9 moles) and 52.1 g of urea (0.87 moles) was heated slowly to 230° C. with stirring. The evolution of ammonia began when the temperature reached 130° C. The reaction mixture was heated at 230° C. for 2 hours. The mixture solidified to a light-yellow solid after it had cooled to room temperature to afford 110.5 g of hydroxyethylethyleneurea. Recrystallized from acetone, M.P.: 55-57.5° C.; 1H NMR (DMSO-d6): δ6.3 (s, 1H), 4.6 (s, 1H), 3.5-3.0 (m, 8H).
Quantity
93.3 g
Type
reactant
Reaction Step One
Name
Quantity
52.1 g
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of N-(2-hydroxyethyl)ethylenediamine (31.2 g), urea (23.4 g) and water (3 ml) was heated at 130° C. for 3 hours and at 210° C. for 8 hours and then distilled directly from the reaction mixture to give 1-(2-hydroxyethyl)-2-imidazolidinone (30 g) as an oil [(b.p. 150°-160° C. (0.2 mm)] which solidified to give a solid (m.p. 50-51).
Quantity
31.2 g
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reactant
Reaction Step One
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Quantity
23.4 g
Type
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
A Keleşoğlu, R Yıldız, İ Dehri - Journal of Adhesion Science and …, 2019 - Taylor & Francis
The inhibition effect of 1-(2-Hydroxyethyl)-2-imidazolidinone (2-HEI) on mild steel (MS) corrosion in 0.5 M HCl solution was investigated at different inhibitor concentration and …
Number of citations: 19 www.tandfonline.com
S Iriyama, H Yamanishi, N Kunizawa… - Experimental …, 2019 - Wiley Online Library
Daily exposure to sunlight is known to affect the structure and function of the epidermal basement membrane (BM), as well as epidermal differentiation and epidermal barrier function. …
Number of citations: 11 onlinelibrary.wiley.com
R Fujii, M Yabushita, D Asada, M Tamura… - ACS …, 2023 - ACS Publications
Synthesis of 2-imidazolidinone (EU) from ethylenediamine carbamate (EDA-CA), which was produced via chemical absorption of CO 2 in ethylenediamine (EDA), with a fixed-bed flow …
Number of citations: 7 pubs.acs.org
IM Saeed, VS Lee, SA Mazari, B Si Ali… - Chemistry Central …, 2017 - Springer
Amine degradation is the main significant problems in amine-based post-combustion CO 2 capture, causes foaming, increase in viscosity, corrosion, fouling as well as environmental …
Number of citations: 19 link.springer.com
MO Ogidi, WA Thompson, MM Maroto-Valer - Energy Procedia, 2017 - Elsevier
Aqueous monoethanolamine (MEA) has been used as benchmark solvent in CO 2 capture systems due to its fast absorption kinetics, high cyclic capacity and low cost. However, …
Number of citations: 4 www.sciencedirect.com
IM Saeed, VS Lee, SA Mazari, BS Ali, WJ Basirun… - 2017 - bmcchem.biomedcentral.com
Amine degradation is the main significant problems in amine-based post-combustion CO2 capture, causes foaming, increase in viscosity, corrosion, fouling as well as environmental …
Number of citations: 4 bmcchem.biomedcentral.com
KS Zoannou, DJ Sapsford, AJ Griffiths - International Journal of …, 2013 - Elsevier
Amine scrubbing is a proven technology in the oil and gas industries. Its use in coal fired power plants is not fully understood and the likelihood of solvent degradation is high. …
Number of citations: 68 www.sciencedirect.com
L Braakhuis, KK Høisæter… - Industrial & Engineering …, 2022 - ACS Publications
A kinetic model has been developed to predict thermal degradation of aqueous solutions of monoethanolamine (MEA) in carbon capture. The model focusses on both the degradation …
Number of citations: 10 pubs.acs.org
BR Strazisar, RR Anderson, CM White - Energy & fuels, 2003 - ACS Publications
One of the highest priorities in carbon sequestration science is the development of techniques for CO 2 separation and capture, because it is expected to account for the majority of the …
Number of citations: 469 pubs.acs.org
M Tamura, M Honda, K Noro, Y Nakagawa… - Journal of catalysis, 2013 - Elsevier
Highly selective synthesis of 2-oxazolidinone from CO 2 and 2-aminoethanol in acetonitrile solvent was achieved over heterogeneous CeO 2 catalyst. Yield of 2-oxazolidinone reached …
Number of citations: 99 www.sciencedirect.com

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